5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid
Description
5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core. Key structural attributes include:
- Hydroxymethyl group at position 5: Enhances polarity and hydrogen-bonding capacity.
- Methyl groups at positions 4 and 6: Improve lipophilicity and steric shielding.
Its structural features balance solubility and membrane permeability, making it a candidate for further optimization .
Properties
Molecular Formula |
C10H10N2O3S |
|---|---|
Molecular Weight |
238.27 g/mol |
IUPAC Name |
5-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3S/c1-4-6(3-13)5(2)11-9-7(4)8(10(14)15)12-16-9/h13H,3H2,1-2H3,(H,14,15) |
InChI Key |
REMWLMFHUBJPLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C1C(=NS2)C(=O)O)C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid typically involves the construction of the thiazolo[5,4-b]pyridine scaffold. One common method starts with thiazole or thiazolidine derivatives, followed by pyridine annulation . The reaction conditions often include the use of hydrazonoyl halides and ethanol as solvents, with heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available substances. The steps include the formation of intermediate compounds, followed by cyclization and functional group modifications to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while substitution reactions can lead to a variety of functionalized thiazolo[5,4-b]pyridine derivatives .
Scientific Research Applications
5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its antitumor properties are being explored for potential cancer therapies.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) activity, which plays a crucial role in cell growth and survival pathways . The compound’s ability to form hydrogen bonds with key amino acids in the active site of enzymes contributes to its inhibitory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazolo[5,4-b]pyridine Core
Compound 1 : 5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde (CAS 86181-71-7)
- Substituents : 2-Hydroxyethyl (position 5), aldehyde (position 3).
- Formula : C₁₁H₁₂N₂O₂S.
Compound 2 : 5-(Carboxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic Acid (CAS 2060021-57-8)
- Substituents : Carboxymethyl (position 5), carboxylic acid (position 3).
- Formula : C₁₂H₁₂N₂O₄S.
- Key Differences : Dual carboxylic acid groups significantly elevate polarity and water solubility. This may limit oral bioavailability but improve binding to charged biological targets (e.g., enzymes or receptors) .
Compound 3 : Ethyl 3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate (CAS 2059927-63-6)
- Substituents : Ethyl ester (position 5), hydroxymethyl (position 3).
- Formula : C₁₂H₁₄N₂O₃S.
- Key Differences : The ethyl ester acts as a prodrug moiety, enhancing lipophilicity for improved absorption. Hydrolysis in vivo would regenerate the active carboxylic acid, suggesting delayed-release properties .
Compound 4 : 6-Chloro-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic Acid (CAS 932702-35-7)
- Substituents : Chloro (position 6), carboxylic acid (position 3).
- Formula : C₇H₃ClN₂O₂S.
- Reduced steric bulk compared to methyl may affect binding pocket interactions .
Heterocyclic Core Modifications
Compound 5 : [1,2]Oxazolo[5,4-b]pyridine-3-carboxylic Acid (CAS 1527913-59-2)
- Core Modification : Oxazolo[5,4-b]pyridine (oxygen replaces sulfur).
- Formula : C₇H₄N₂O₃.
- The absence of sulfur may alter interactions with metal ions or cysteine residues in proteins .
Biological Activity
5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid is a heterocyclic compound characterized by a complex structure that includes thiazole and pyridine rings. Its unique molecular configuration contributes to a range of biological activities, making it a subject of significant interest in medicinal chemistry and pharmacology.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C10H12N2O2S |
| Molecular Weight | 224.28 g/mol |
| IUPAC Name | This compound |
| InChI Key | HZMOOZGXZXSUJY-UHFFFAOYSA-N |
The compound features a hydroxymethyl group at the 5-position and dimethyl substitutions at the 4 and 6 positions of the thiazolo ring, enhancing its biological activity compared to other derivatives.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values for several strains are summarized below:
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Staphylococcus aureus | 0.0048 |
| Candida albicans | 0.039 |
These findings indicate that the compound is particularly effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and cellular pathways. The hydroxymethyl group appears to play a critical role in binding to target proteins, potentially inhibiting their activity. This interaction can disrupt essential cellular processes such as protein synthesis and metabolic pathways.
Anti-inflammatory Effects
Research has also indicated that this compound possesses anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in response to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases.
Antitumor Activity
Preliminary studies suggest that this compound may exhibit antitumor activity. It has been observed to induce apoptosis in certain cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further research is needed to elucidate its full potential in oncology.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 3-(hydroxymethyl)-4,6-dimethyl-thiazolo[5,4-b]pyridine-5-carboxylate | Hydroxymethyl and dimethyl substitutions | Antibacterial and antifungal |
| Other thiazolo[5,4-b]pyridines | Varying substitutions | Variable antimicrobial activity |
The distinct substitution pattern of this compound enhances its pharmacological properties compared to other derivatives within the same class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
